![molecular formula C10H8N4O B12825084 N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide is a complex organic compound belonging to the imidazole family. Imidazoles are nitrogen-containing heterocycles that are widely recognized for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of multi-component reactions and green chemistry approaches, are likely applicable . These methods aim to optimize synthetic efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve mild temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1H-benzo[d]imidazole-2-thiol: This compound shares a similar imidazole core but has different substituents, leading to distinct chemical properties and applications.
1H-Benzo[d]imidazole-2-yl(phenyl)methanone: Another imidazole derivative with unique functional groups that confer different biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N4O/c1-6-2-3-7-8(4-6)13-10(12-7)9(5-11)14-15/h2-4,15H,1H3,(H,12,13)/b14-9- |
Clave InChI |
IPEUWXJGNKVUTC-ZROIWOOFSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C(N2)/C(=N\O)/C#N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C(=NO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)
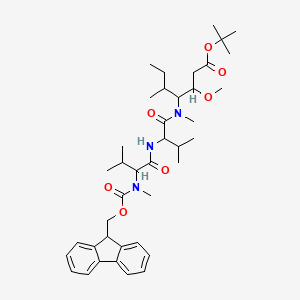
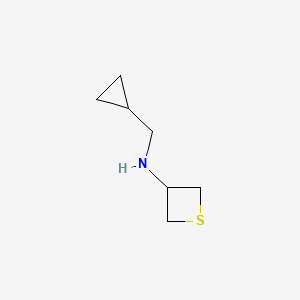
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
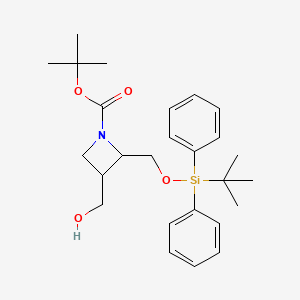
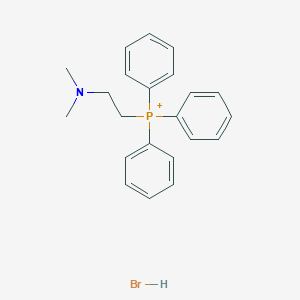
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)


![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
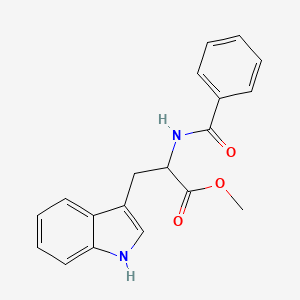

![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
